![molecular formula C14H13N5O3 B2767315 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide CAS No. 2034325-78-3](/img/structure/B2767315.png)
5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides was achieved through a one-pot, simple, and low-cost methodology under mild conditions . The most common method for sulfonamide synthesis is by the reaction of sulfonyl chloride and amine under basic conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazine ring, which is a heterocyclic compound containing two carbon atoms and three nitrogen atoms . The compound also contains an isoxazole ring and a carboxamide group.科学的研究の応用
Synthesis and Chemical Reactions
This compound is part of a class of chemicals involved in the synthesis and reactions of various heterocyclic compounds. For instance, it has been linked to the synthesis of imidazo[5,1-c][1,2,4]triazines through coupling and cyclization reactions. These processes are significant for creating structures with potential biological activities, including antimicrobial and anticancer properties. The chemical reactions often involve interactions with reactive methylenic substrates, highlighting the versatility and reactivity of this compound in synthetic chemistry [G. Baig, M. Stevens, 1981].
Biological Activities
The compound is also foundational in creating derivatives with notable biological activities. Research includes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1). This synthesis route underscores the compound's role in developing new therapeutic agents with potential applications in treating viral infections [A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020].
Drug Development Applications
In drug development, derivatives of this compound have been explored for their antitumor properties. The interaction of 5-diazoimidazole-4-carboxamide with various isocyanates has led to novel broad-spectrum antitumor agents. These compounds demonstrate how modifications to the core structure can yield significant biological effects, offering pathways to developing new cancer therapies [M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, C. G. Newton, 1984].
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function .
Result of Action
The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the synaptic cleft due to AChE inhibition . This can lead to enhanced cholinergic transmission, which may result in improved cognitive function.
生化学分析
Biochemical Properties
It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions .
Molecular Mechanism
It would be interesting to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This should include any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide vary with different dosages in animal models are not yet studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet identified. This could also include any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-11(8-16-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-12(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZMMKUGCMORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

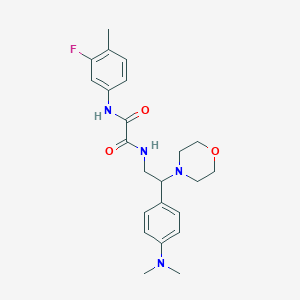
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)

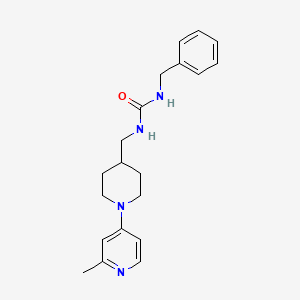
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)
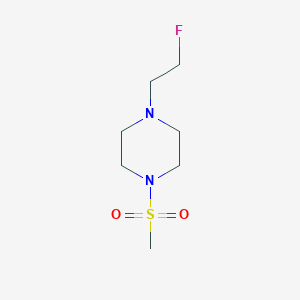
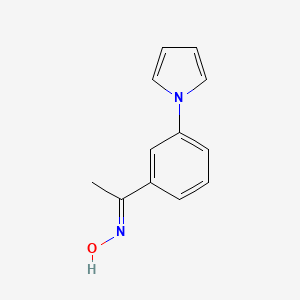
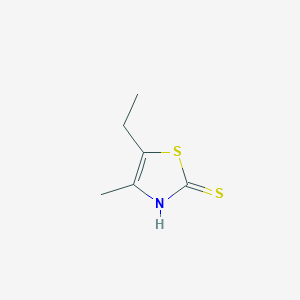
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)
